Cyproheptadine

Catalog No.
S592957
CAS No.
129-03-3
M.F
C21H21N
M. Wt
287.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyproheptadine

CAS Number

129-03-3

Product Name

Cyproheptadine

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3

InChI Key

JJCFRYNCJDLXIK-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1

Solubility

Soluble
1.36e-02 g/L

Synonyms

Antergan, Cyproheptadine, Dihexazin, Periactin, Peritol, Viternum

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1

Appetite Stimulation:

Cyproheptadine demonstrates potential as an appetite stimulant. A systematic review [] found it to be "safe, generally well-tolerated" and beneficial for weight gain in various underweight populations. However, the review also highlights the limitations of current research, including heterogeneity in study methods and a lack of objective measures for appetite change. Further research is needed to confirm its efficacy and establish clear guidelines for its use.

Neurological Applications:

Research is exploring the potential of cyproheptadine in managing neurological conditions. Studies suggest its ability to:

  • Reduce muscle spasticity: A randomized trial [] found cyproheptadine to be effective in reducing involuntary muscle stiffness (spasticity) in stroke survivors, potentially improving hand function.
  • Improve gait in spinal cord injury: Studies [, ] suggest cyproheptadine may improve gait patterns and walking speed in individuals with spinal cord injury by reducing abnormal muscle activation.

Other Potential Applications:

Cyproheptadine is being investigated for its potential role in:

  • Mitigating sexual dysfunction: Trials [] have explored its use in reducing sexual dysfunction caused by certain medications like selective serotonin reuptake inhibitors (SSRIs) and antipsychotics.
  • Treating post-traumatic stress disorder (PTSD): Preliminary research has investigated its potential benefits in managing PTSD symptoms, but further studies are needed for conclusive evidence.

Physical Description

Solid

Color/Form

CRYSTALS FROM DIL ETHANOL

XLogP3

4.7

LogP

4.69
4.69 (LogP)
Log P= 4.69
4.7

Appearance

Assay:≥98%A crystalline solid

Melting Point

112.3-113-3
112.8 °C
112.3-113.3 °C
215-217°C

UNII

2YHB6175DO

Drug Indication

For treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis due to inhalant allergens and foods, mild uncomplicated allergic skin manifestations of urticaria and angioedema, amelioration of allergic reactions to blood or plasma, cold urticaria, dermatographism, and as therapy for anaphylactic reactions adjunctive to epinephrine.

Livertox Summary

Cyproheptadine is a first generation antihistamine used in the treatment of allergic rhinitis and urticaria and as an appetite stimulant. Cyproheptadine has been linked to rare instances of clinically apparent liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antipruritics; Gastrointestinal Agents; Histamine H1 Antagonists; Serotonin Antagonists
IT IS EFFECTIVE FOR...PREVENTION OF REACTIONS TO BLOOD OR PLASMA IN PT WITH KNOWN HISTORY OF SUCH REACTIONS, DERMOGRAPHISM, & AS THERAPY FOR ANAPHYLACTIC REACTIONS ADJUNCTIVE TO EPINEPHRINE & OTHER STANDARD MEASURES AFTER ACUTE MANIFESTATIONS HAVE BEEN CONTROLLED. /HCL/
IT IS PROBABLY EFFECTIVE IN MILD, LOCAL REACTIONS TO INSECT BITES, PHYSICAL ALLERGY, & MINOR DRUG & SERUM REACTIONS CHARACTERIZED BY PRURITUS. IT IS POSSIBLY EFFECTIVE IN PRURITUS OF...CONTACT DERMATITIS & PRURITUS OF CHICKEN POX. /HCL/
CYPROHEPTADINE...HAS BEEN REPORTED TO BE EFFECTIVE IN SOME PATIENTS /IN THE PROPHYLAXIS OF MIGRAINE/, BUT RESULTS OF CONTROLLED STUDIES HAVE DEMONSTRATED THAT IT IS ONLY SLIGHTLY BETTER THAN A PLACEBO.
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also use in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US or Canadian product labeling/
Antihistamines are indicated for the relief of sneezing and rhinorrhea associated with the common cold. However, controlled clinical studies have not demonstrated that antihistamines are significantly more effective than placebo in relieving cold symptoms. Non-sedating (i.e., second generation) antihistamines are unlikely to be useful in the treatment of the common cold symptoms since they do not have clinically significant anticholinergic effects (e.g., drying effects on nasal mucosa). /Antihistamines; Included in US product labeling/
Antihistamines are indicated as adjunctive therapy to epinephrine and other standard measures for anaphylactic reactions after the acute manifestations have been controlled, and to ameliorate the allergic reactions to blood or plasma. /Antihistamines; Included in US product labeling/
Cyproheptadine is used as an appetite stimulant, in adults and children. /NOT included in US product labeling/
Cyproheptadine is used for treatment of vascular headaches, such as migraine and histamine cephalalgia. /NOT included in US product labeling/
Cyproheptadine has been used in the treatment of Cushing's disease because of its pronounced antiserotonin properties, which may decrease corticotropin release. Cyproheptadine may also provide antidiarrheal action against intestinal hypermotility associated with the excessive production of serotonin in patients with carcinoid tumors, and in some other conditions involving the release of serotonin. However, there is no conclusive evidence of effectiveness for these uses.
Some physicians recommend cyproheptadine to counteract the sexual side effects of selective 5-HT reuptake inhibitors such as fluoxetine and sertraline.
The 5-HT blocking actions of cyproheptadine explain its value in the postgastrectomy dumping syndrome, intestinal hypermotility of carcinoid, and migraine prophylaxis. Cyproheptadine is not, however, a preferred treatment for these conditions.
The effectiveness of cyproheptadine hydrochloride in treatment resistant chronic schizophrenic patients, 13 male patients (ages 35 to 66 yr), in open, unblinded trial, received cyproheptadine hydrochloride 8 mg/day po, with adjustments to 8 and 12 mg/day monthly intervals over 3 to 6 mo. Seven (54%) of the 13 patients had improvements on cyproheptadine hydrochloride, with 4 these patients remaining on cyproheptadine hydrochloride for over a yr with continued improvement. Seven (54%) also noted calming effects and improvements in sleep. It was concluded that cyproheptadine hydrochloride can be beneficial with regard to improved calmness and sleep, to mood and energy levels and to e negative and even positive psychotic symptoms in a subgroup chronic schizophrenics nonresponsive to other therapies.
Paterson S Additive benefits of EFAs in dogs with atopic dermatitis after partial response to antihistal~ine therapy. TOXBIB~96/085958 J Sn~all Ani- Pract; VOL 36, ISS 9, 1995, P38g-94 It has 6een reported that 20 to 70 per cent of atopic cases in the dog can be controlled with antihistamines, though the effective antihista,nine cannot be predeter~nined. Co,~bination therapy with essential fatty acids ~EFAs) and antihista~nines has been shown to be useful in dogs. All of the work published to date has been perfor~ned in open studies, without the use of placebo, and in dogs where the aim has been to control pruritus as a symptom rather than that caused specifically 6y atopy. The aim of this study was to assess the co~nbined effects of four antihistamines; hydroxyzine, chlorpheniramine, cyproheptadine and clemastine; with both an EFA supplement and a placebo of olive oil, in 25 dogs to control pruritus in clinically proven cses of atopyEl'~

Pharmacology

Cyproheptadine is a piperidine antihistamine. Unlike other antihistamines, this drug also antagonizes serotonin receptors. This action makes Cyproheptadine useful in conditions such as vascular headache and anorexia. Cyproheptadine does not prevent the release of histamine but rather competes with free histamine for binding at HA-receptor sites. Cyproheptadine competitively antagonizes the effects of histamine on HA-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. Most antihistamines possess significant anticholinergic properties, but Cyproheptadine exerts only weak anticholinergic actions. Blockade of central muscarinic receptors appears to account for Cyproheptadine's antiemetic effects, although the exact mechanism is unknown. Cyproheptadine also competes with serotonin at receptor sites in smooth muscle in the intestines and other locations. Antagonism of serotonin on the appetite center of the hypothalamus may account for Cyproheptadine's ability to stimulate appetite. Cyproheptadine also has been used to counter vascular headaches, which many believe are caused by changes in serotonin activity, however it is unclear how Cyproheptadine exerts a beneficial effect on this condition.

MeSH Pharmacological Classification

Antipruritics

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX02 - Cyproheptadine

Mechanism of Action

Cyproheptadine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. Cyproheptadine also competes with serotonin at receptor sites in smooth muscle in the intestines and other locations. Antagonism of serotonin on the appetite center of the hypothalamus may account for Cyproheptadine's ability to stimulate appetite.
CYPROHEPTADINE...IS A SEROTONIN & HISTAMINE ANTAGONIST...
... It is an effective H1 blocker. Cyproheptadine also has prominent 5-H blocking activity on smooth muscle by virtue of its binding to 5-HT2A receptors. ... It has weak anticholinergic activity and possess mild central depressant properties.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

129-03-3

Associated Chemicals

Cyproheptadine hydrochloride;969-33-5

Wikipedia

Cyproheptadine

Drug Warnings

PERSONS TAKING ANTIHISTAMINES SHOULD BE ALERTED TO THEIR SEDATIVE EFFECTS & SHOULD BE CAUTIONED NOT TO DRIVE AN AUTOMOBILE, FLY AN AIRPLANE, OR OPERATE HAZARDOUS MACHINERY WHILE ON SUCH MEDICATION. /ANTIHISTAMINES/
Potential Adverse Effects On Fetus: No problems in animal studies. Controlled studies not done in humans. Potential Side Effects On Breast-Fed Infant: Not known if secreted. FDA Category: B (B = Studies in laboratory animals have not demonstrated a fetal risk, but there are no controlled studies in pregnant women; or animal studies have shown an adverse effect (other than a decrease in fertility), but controlled studies in pregnant women have not demonstrated a risk to the fetus in the first trimester and there is no evidence of a risk in later trimesters.) /from Table II/
Side effects of cyproheptadine include those common to other H1 antagonist, such as drowsiness. Weight gain and increased growth in children have been observed and been attributed to an interference with regulation of the secretion growth hormone.
Small amounts of antihistamines are distributed into breast milk; use is not recommended in nursing mothers because of the risk of adverse effects, such as unusual excitement or irritability, in infants. /Antihistamines/
For more Drug Warnings (Complete) data for CYPROHEPTADINE (8 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Dibenzosuberenone-5 + isonipecotic acid (condensation/decarboxylation)

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container.

Interactions

Concurrent use may potentiate the CNS depressant effects of either these medications /alcohol or other CNS depression-producing medications/ or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
For more Interactions (Complete) data for CYPROHEPTADINE (12 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY STABLE IN LIGHT, STABLE @ ROOM TEMP. /HCL/

Dates

Modify: 2023-08-15

Two Cases of Serotonin Syndrome After Bupropion Overdose Treated With Cyproheptadine

Brian P Murray, Joseph E Carpenter, Joshua Sayers, Michael Yeh, Jordan Beau, Emily A Kiernan, Matthew J Wolf, Tonya A Bolton, Ziad Kazzi
PMID: 33308914   DOI: 10.1016/j.jemermed.2020.10.039

Abstract

Bupropion is not known to have direct serotonin agonism or inhibit serotonin reuptake. In spite of this, it has been implicated as a causative agent of serotonin syndrome. We highlight two cases of single-agent bupropion overdose that subsequently met the diagnosis of serotonin syndrome by the Hunter criteria, despite the absence of direct serotonergic agents. CASE 1: A 14-year-old boy intentionally ingested an estimated 30 bupropion 75-mg immediate-release tablets. He presented in status epilepticus, was intubated, and was placed on midazolam and fentanyl infusions. He developed tremor, ankle clonus, and agitation. He was administered cyproheptadine for presumed serotonin syndrome with temporal improvement in his symptoms. CASE 2: A 19-year-old woman intentionally ingested an estimated 53 bupropion 150-mg extended-release tablets. She had a seizure and required sedation and intubation. During her course, she developed hyperthermia, inducible clonus, and hyperreflexia. She was treated with cyproheptadine without temporal improvement of symptoms but improved the following day. WHY SHOULD AN EMERGENCY PHYSICIAN BE AWARE OF THIS?: Although bupropion is not known to be directly serotonergic, it has been implicated as the single causative agent after overdose. This may be due to an indirect increase in activity of serotonergic cells. In these cases, bupropion overdose resulted in a clinical presentation consistent with serotonin syndrome, with the first having a temporal improvement after treatment with cyproheptadine. Physicians need to be aware of the potential serotonergic activity of bupropion for accurate assessment and treatment of this dangerous condition.


COVID-19, microthromboses, inflammation, and platelet activating factor

Constantinos Demopoulos, Smaragdi Antonopoulou, Theoharis C Theoharides
PMID: 33296106   DOI: 10.1002/biof.1696

Abstract

Recent articles report elevated markers of coagulation, endothelial injury, and microthromboses in lungs from deceased COVID-19 patients. However, there has been no discussion of what may induce intravascular coagulation. Platelets are critical in the formation of thrombi and their most potent trigger is platelet activating factor (PAF), first characterized by Demopoulos and colleagues in 1979. PAF is produced by cells involved in host defense and its biological actions bear similarities with COVID-19 disease manifestations. PAF can also stimulate perivascular mast cell activation, leading to inflammation implicated in severe acute respiratory syndrome (SARS). Mast cells are plentiful in the lungs and are a rich source of PAF and of inflammatory cytokines, such as IL-1β and IL-6, which may contribute to COVID-19 and especially SARS. The histamine-1 receptor antagonist rupatadine was developed to have anti-PAF activity, and also inhibits activation of human mast cells in response to PAF. Rupatadine could be repurposed for COVID-19 prophylaxis alone or together with other PAF-inhibitors of natural origin such as the flavonoids quercetin and luteolin, which have antiviral, anti-inflammatory, and anti-PAF actions.


Resonance Rayleigh scattering and spectrofluorimetric approaches for the selective determination of rupatadine using erythrosin B as a probe: application to content uniformity test

Albandary Almahri, Mohamed A Abdel-Lateef, Ebtihal Samir, Sayed M Derayea, Mohamed A El Hamd
PMID: 33179860   DOI: 10.1002/bio.3983

Abstract

In this study, spectrofluorimetric and resonance Rayleigh scattering techniques were applied for the first time for determination of rupatadine through two validated methods. The proposed methods were based on a facile association complex formation between rupatadine and erythrosin B reagent in acidic medium. Spectrofluorimetric determination relied on the quenching effect of rupatadine on the fluorescence intensity of erythrosin B at 556 nm (excitation = 530 nm). Conversely, the resonance Rayleigh scattering (RRS) method relied on enhancement in the resonance Rayleigh scattering spectrum of erythrosin B at 344 nm after the addition of rupatadine. The developed methods produced linear results over ranges 0.15-2.0 μg/ml and 0.1-1.5 μg/ml, with detection limits of 0.030 μg/ml and 0.018 μg/ml for the spectrofluorimetric method and the RRS method, respectively. All reaction conditions for rupatadine-erythrosin B formation were optimized experimentally and both methods were validated according to International Council for Harmonisation guidelines. The developed methods were applied to estimate rupatadine content in its pharmaceutical tablet dosage form with acceptable recoveries. Furthermore, a content uniformity test for the commercial rupatadine tablets was successfully applied by the suggested spectroscopic methods according to United States Pharmacopeia guidelines.


Potential association of mast cells with coronavirus disease 2019

Theoharis C Theoharides
PMID: 33161155   DOI: 10.1016/j.anai.2020.11.003

Abstract




The clinical evidence of second-generation H1-antihistamines in the treatment of allergic rhinitis and urticaria in children over 2 years with a special focus on rupatadine

Antonio Nieto, María Nieto, Ángel Mazón
PMID: 33198523   DOI: 10.1080/14656566.2020.1830970

Abstract

Many obstacles limit the development of pharmacologic studies in children, in particular ethical and practical issues. Therefore, although second-generation H1-antihistamines (sgAH) are recommended by international guidelines as first-line therapy in childhood allergies, most data on the efficacy of antihistamines in children has been extrapolated from studies in adult patients.
The current review focuses on rupatadine, a well-studied modern sgAH that has dual affinity for histamine H1-receptors and PAF receptors. In recent years, clinical efficacy and safety controlled-clinical trials on rupatadine were conducted in children and were based on latest current guidelines using validated tools of allergic rhinitis and urticaria.
Children are not little adults since they present specific physiologic, metabolic, and developmental differences that should be evaluated in specific trials. The clinical evidence with rupatadine in children is the most recent and validated in accordance with current recommendations, with extensive direct data on efficacy and safety in pediatric populations over 2 years old.


Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product

Maha M Abdelrahman, Eglal A Abdelaleem, Nouruddin W Ali, Raghda A Emam
PMID: 33137815   DOI: 10.1093/chromsci/bmaa085

Abstract

This work presents a sensitive, accurate and selective RP-HPLC method for simultaneous determination of cyproheptadine HCl (CPH), its impurity B (dibenzosuberone) and CPH oxidative degradation product (10,11-dihydroxy-dibenzosuberone) in bulk powder and in pharmaceutical formulation. The RP-HPLC method depends on isocratic elution using C8 column and mobile phase consisting of 0.05 M KH2PO4 buffer:methanol (35:65, v/v, pH = 4.5) at a flow rate of 2 mL/min, and the eluant was monitored at 245 nm. Good resolution was obtained with tR values of 3.05, 7.54 and 6.17 min for CPH, impurity and oxidative degradate, respectively. The proposed method has been validated as per ICH guidelines using pure forms of CPH, its impurity and degradation product in pharmaceutical formulation with an accuracy of 100.48, 100.16 and 100.11, respectively. Additional spiking experiments yielded an accuracy of 100 ± 1.6%. Repeatability and intermediate precision results indicated acceptable low <2% RSD values. Moreover, the developed method's statistical results were favorably compared to the previously reported method results regarding both accuracy and precision. The developed method can be applied for analysis of the three components in quality control laboratories.


COVID-19 and Multisystem Inflammatory Syndrome, or is it Mast Cell Activation Syndrome?

T C Theoharides, P Conti
PMID: 33023287   DOI: 10.23812/20-EDIT3

Abstract

COVID-19 derives from infection with Coronavirus [severe acute respiratory syndrome (SARS)-CoV-2] and is associated with high morbidity and mortality due to release of a storm of pro-inflammatory cytokines and thrombogenic agents resulting in destruction of the lungs. Many reports indicate that a considerable number of patients who are positive for SARS-CoV-2 are asymptomatic or have mild symptoms. However, increasing evidence suggests that many such patients who either recovered from or had mild symptoms after COVID-19 exhibit diffuse, multiorgan, symptoms months after the infection. These symptoms include malaise, myalgias, chest tightness, brain fog and other neuropsychiatric symptoms that were originally reported in children and named Multisystem Inflammatory Syndrome (MIS-C). Now the US Center for Disease Control (CDC) announced the recognition of a similar condition in adults, named Multisystem Inflammatory Syndrome (MIS-A). The symptoms characterizing these conditions are very similar to those associated with Mast Cell Activation Syndrome (MCAS, US ICD-110 code D89.42-idiopathic mast cell activation syndrome). Hence, the possibility of MCAS should be evaluated in any patient with MIS and/or multisystem inflammatory symptoms. In either case, these syndromes should be addressed with liposomal formulation (in olive pomace oil) of the flavone luteolin (e.g. PureLut® or FibroProtek®) together with the antihistamine rupatadine, which also has anti-platelet activating factor (PAF) activity and inhibits mast cells that have been implicated in the pathogenesis of cytokine storms in COVID-19.


Serotonin Syndrome Following Terbutaline Administration in a Heart Transplant Patient on Multiple Inotropic Agents: A Case Report

Jan L Maxa
PMID: 32560969   DOI: 10.1016/j.transproceed.2020.02.156

Abstract

The significance of serotonin syndrome due to drug-drug interactions has emerged as a prominent consideration when the effects of polypharmacy are reviewed. The emergence of the selective serotonin reuptake inhibitors has most likely fueled the increased reporting of serotonin syndrome in the literature, leading to increased awareness of this phenomenon. However, their presence is not necessarily inclusive to a case and the utilization of agents precipitating an occurrence may be unavoidable. We report a case of serotonin syndrome occurring in a heart transplant patient without the presence of any of the usual suspect agents involved. In the postoperative course, the patient developed cardiogenic shock with vasoplegia requiring continuation of inotropic therapy along with vasopressor support of epinephrine. Oral terbutaline was begun for hemodynamic improvement. The patient's tenuous mental status rapidly deteriorated after addition of the terbutaline, with symptoms consistent with serotonin syndrome. Administration of cyproheptadine, a known reversal agent for serotonin toxicity, rapidly alleviated the adverse symptoms.


Unusual Quadrupedal Locomotion in Rat during Recovery from Lumbar Spinal Blockade of 5-HT

Urszula Sławińska, Henryk Majczyński, Anna Kwaśniewska, Krzysztof Miazga, Anna M Cabaj, Marek Bekisz, Larry M Jordan, Małgorzata Zawadzka
PMID: 34199392   DOI: 10.3390/ijms22116007

Abstract

Coordination of four-limb movements during quadrupedal locomotion is controlled by supraspinal monoaminergic descending pathways, among which serotoninergic ones play a crucial role. Here we investigated the locomotor pattern during recovery from blockade of 5-HT
or 5-HT
receptors after intrathecal application of SB269970 or cyproheptadine in adult rats with chronic intrathecal cannula implanted in the lumbar spinal cord. The interlimb coordination was investigated based on electromyographic activity recorded from selected fore- and hindlimb muscles during rat locomotion on a treadmill. In the time of recovery after hindlimb transient paralysis, we noticed a presence of an unusual pattern of quadrupedal locomotion characterized by a doubling of forelimb stepping in relation to unaffected hindlimb stepping (2FL-1HL) after blockade of 5-HT
receptors but not after blockade of 5-HT
receptors. The 2FL-1HL pattern, although transient, was observed as a stable form of fore-hindlimb coupling during quadrupedal locomotion. We suggest that modulation of the 5-HT
receptors on interneurons located in lamina VII with ascending projections to the forelimb spinal network can be responsible for the 2FL-1HL locomotor pattern. In support, our immunohistochemical analysis of the lumbar spinal cord demonstrated the presence of the 5-HT
immunoreactive cells in the lamina VII, which were rarely 5-HT
immunoreactive.


Explore Compound Types